

A Researcher's Guide to Commercial Butylamine Hydrochloride: A Purity Analysis

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Compound of Interest

Compound Name: Butylamine hydrochloride

Cat. No.: B1239780

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For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Inconsistent purity can lead to unreliable experimental results, failed syntheses, and delays in research timelines. This guide provides a comparative analysis of the purity of commercial **Butylamine hydrochloride** from various hypothetical suppliers, supported by detailed experimental protocols for verification.

Overview of Commercial Butylamine Hydrochloride

Butylamine hydrochloride (CAS No: 3858-78-4) is a widely used reagent in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.^[1] Commercial suppliers typically state a purity of >98%. However, the nature and quantity of impurities can vary between manufacturers and even between batches. Common impurities may include other butylamine isomers, di- and tributylamine, residual starting materials from synthesis (such as butanol), and water.

Comparative Purity Analysis

To provide a clear comparison, this guide presents hypothetical purity data from three representative commercial suppliers. The data is based on the analytical methods detailed in the subsequent sections.

Table 1: Purity Analysis of Commercial **Butylamine Hydrochloride** Sources

Supplier	Stated Purity	Assay (by Argentometric Titration)	Water Content (by Karl Fischer)	Organic Impurities (by GC-FID)	Overall Purity
Supplier A	>98.0%	98.5%	0.3%	1.1% (Di-n-butylamine: 0.8%, n-Butanol: 0.3%)	98.6%
Supplier B	>99.0%	99.2%	0.1%	0.5% (Di-n-butylamine: 0.4%, other unidentified: 0.1%)	99.4%
Supplier C	>98.5%	98.8%	0.5%	0.6% (Tri-n-butylamine: 0.5%, n-Butanol: 0.1%)	98.9%

Note: The "Overall Purity" is a calculated value representing the assay minus the percentage of water and organic impurities.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data in Table 1.

Assay Determination by Argentometric Titration

This method determines the chloride content of the **Butylamine hydrochloride** salt, which is then used to calculate the purity of the salt itself.

- Principle: The chloride ions (Cl^-) from **Butylamine hydrochloride** react with silver ions (Ag^+) from a standardized silver nitrate solution to form a silver chloride (AgCl) precipitate.

The endpoint is detected potentiometrically.

- Reagents:
 - 0.1 M Silver Nitrate (AgNO_3) volumetric standard solution
 - Deionized water
 - **Butylamine hydrochloride** sample
- Apparatus:
 - Automatic potentiometric titrator with a silver electrode
 - Analytical balance
 - Volumetric flasks
- Procedure:
 - Accurately weigh approximately 100 mg of the **Butylamine hydrochloride** sample.
 - Dissolve the sample in 50 mL of deionized water in a titration beaker.
 - Immerse the silver electrode in the solution.
 - Titrate with standardized 0.1 M silver nitrate solution.
 - The endpoint is determined by the inflection point of the potential curve.
 - Calculate the percentage of **Butylamine hydrochloride** based on the volume of silver nitrate consumed.

Determination of Water Content by Karl Fischer Titration

This is a standard method for the determination of water content in a sample.

- Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected electrochemically.

- Reagents:
 - Karl Fischer reagent (commercially available)
 - Anhydrous methanol
- Apparatus:
 - Karl Fischer titrator
 - Analytical balance
- Procedure:
 - Accurately weigh approximately 200 mg of the **Butylamine hydrochloride** sample.
 - Inject the sample into the Karl Fischer titration cell containing anhydrous methanol.
 - Titrate with the Karl Fischer reagent.
 - The water content is automatically calculated by the instrument.

Analysis of Organic Impurities by Gas Chromatography with Flame Ionization Detection (GC-FID)

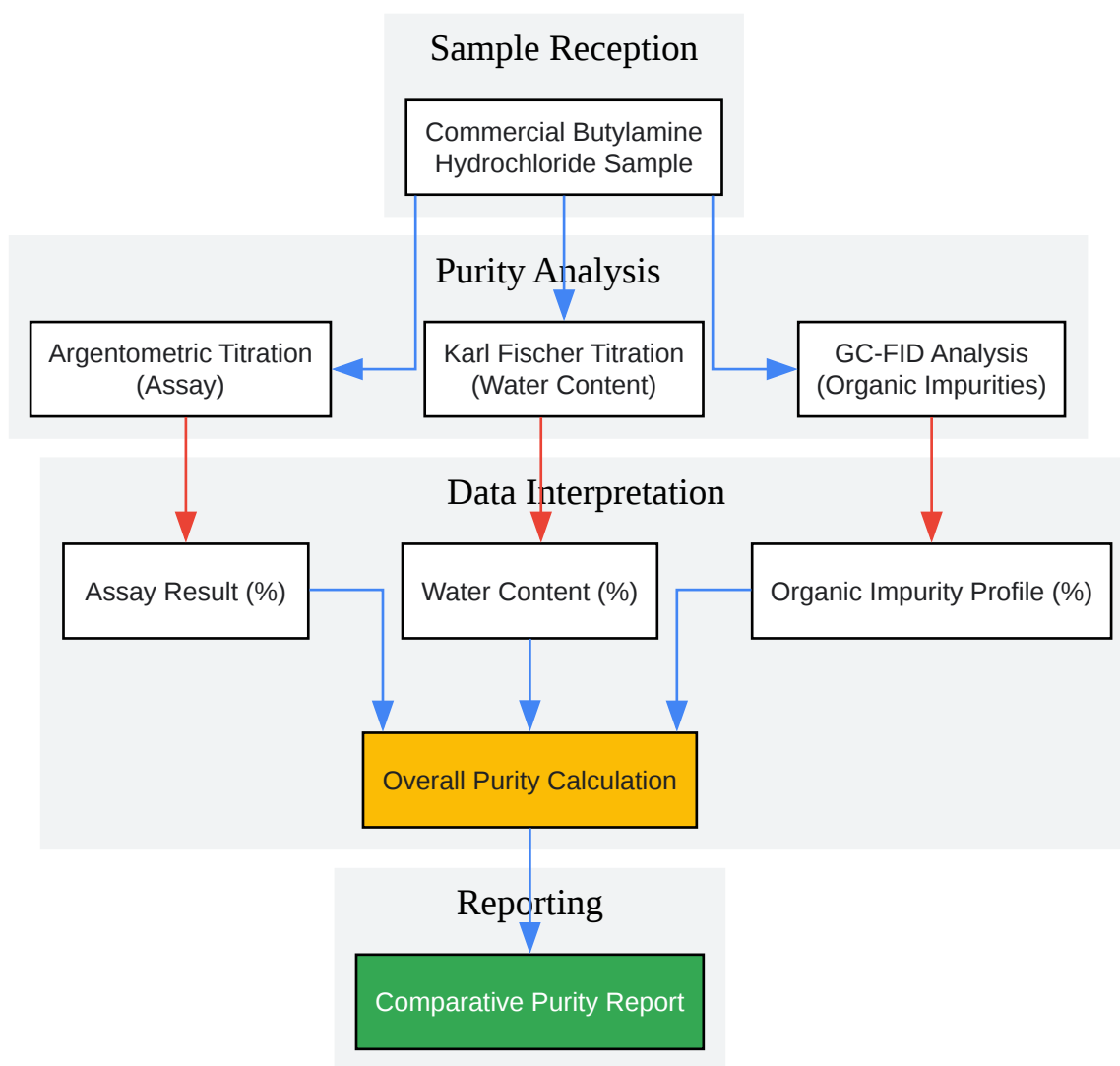
This method is used to separate and quantify volatile organic impurities.

- Principle: The sample is vaporized and separated into its components in a chromatographic column. The separated components are then detected by a flame ionization detector.
- Reagents:
 - Methanol (HPLC grade)
 - Reference standards for n-butylamine, di-n-butylamine, tri-n-butylamine, and n-butanol.
- Apparatus:
 - Gas chromatograph with a flame ionization detector (FID)

- Capillary column suitable for amine analysis (e.g., a wax or a specialized amine column)
- Procedure:
 - Sample Preparation: Prepare a solution of the **Butylamine hydrochloride** sample in methanol at a concentration of approximately 10 mg/mL.
 - Calibration: Prepare a series of calibration standards of the potential impurities in methanol.
 - GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: Inject 1 µL of the sample solution into the GC.
 - Data Analysis: Identify and quantify the impurities by comparing their retention times and peak areas with those of the calibration standards.

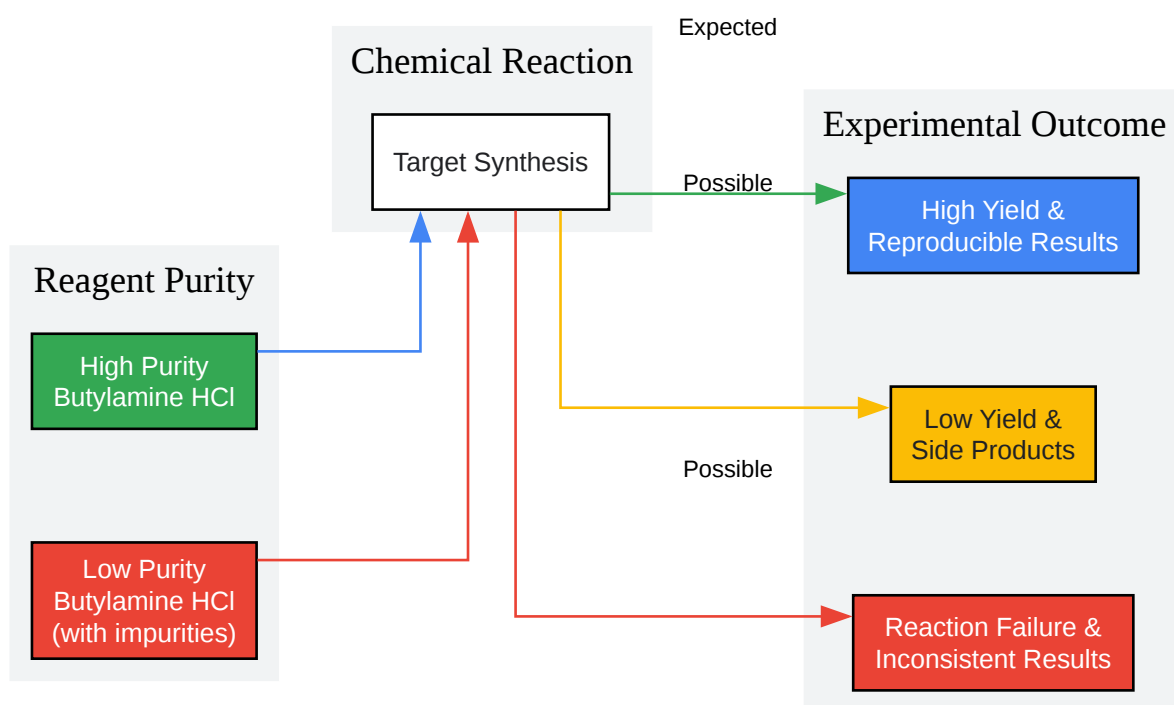
Visualization of Experimental Workflow and Logical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between purity and experimental outcomes.



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Caption: Experimental workflow for the purity analysis of **Butylamine hydrochloride**.



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References

- 1. BUTYLAMINE HYDROCHLORIDE | 3858-78-4 [chemicalbook.com]
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